molecular formula C16H14FN3O3 B11567606 3-Fluoro-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11567606
M. Wt: 315.30 g/mol
InChI Key: CYIQLQOGEBOHMA-DJKKODMXSA-N
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Description

3-Fluoro-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. The compound features a benzamide core substituted with a fluoro group and a hydrazinecarbonyl moiety, which is further linked to a hydroxyphenyl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinecarbonyl moiety can be reduced to form corresponding amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted benzamides, respectively.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
  • 3-Fluoro-N-({N’-[(E)-(thiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide

Uniqueness

3-Fluoro-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H14FN3O3/c17-13-6-3-5-11(8-13)16(23)18-10-15(22)20-19-9-12-4-1-2-7-14(12)21/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9+

InChI Key

CYIQLQOGEBOHMA-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

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